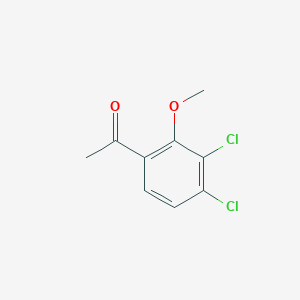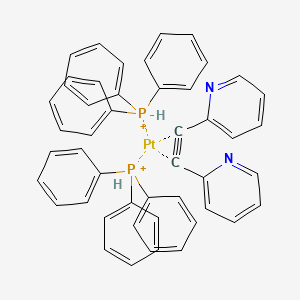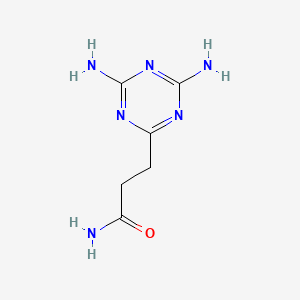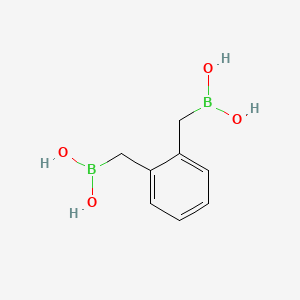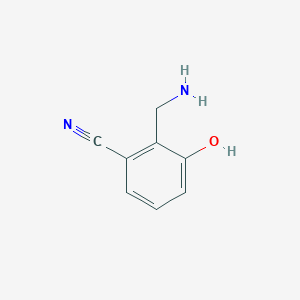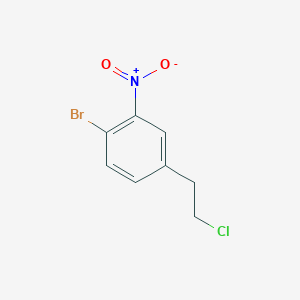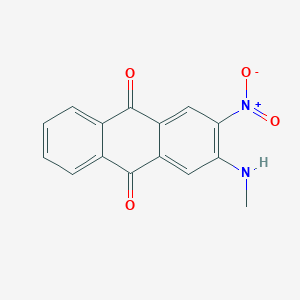
2-(Methylamino)-3-nitroanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylamino)-3-nitroanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes a methylamino group and a nitro group attached to the anthracene-9,10-dione core. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-3-nitroanthracene-9,10-dione typically involves the nitration of anthracene-9,10-dione followed by the introduction of a methylamino group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitroanthracene-9,10-dione is then subjected to a methylation reaction using methylamine in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylamino)-3-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Aminoanthracene-9,10-dione.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Methylamino)-3-nitroanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Mécanisme D'action
The mechanism of action of 2-(Methylamino)-3-nitroanthracene-9,10-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The methylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenethylamine: A simple amine with stimulant properties.
Methylhexanamine: A stimulant used in dietary supplements.
Uniqueness
2-(Methylamino)-3-nitroanthracene-9,10-dione is unique due to its combination of a nitro group and a methylamino group on the anthracene-9,10-dione core. This structural arrangement imparts distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds.
Propriétés
Numéro CAS |
62468-73-9 |
|---|---|
Formule moléculaire |
C15H10N2O4 |
Poids moléculaire |
282.25 g/mol |
Nom IUPAC |
2-(methylamino)-3-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C15H10N2O4/c1-16-12-6-10-11(7-13(12)17(20)21)15(19)9-5-3-2-4-8(9)14(10)18/h2-7,16H,1H3 |
Clé InChI |
LRACGVDFZUWULZ-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



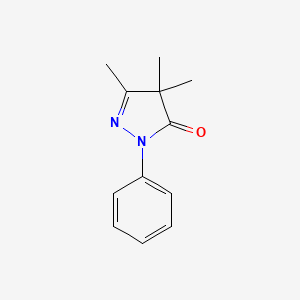
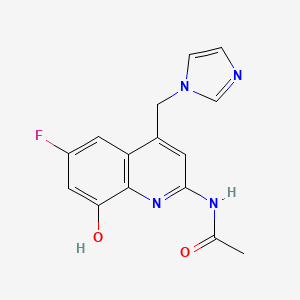
![[9,9'-Bianthracene]-9,9'(10H,10'H)-diol](/img/structure/B13134971.png)
